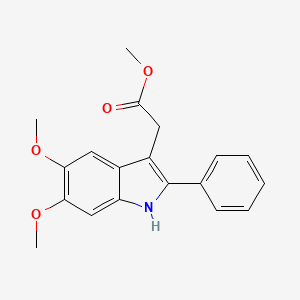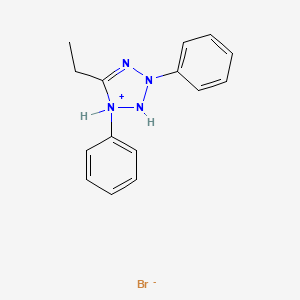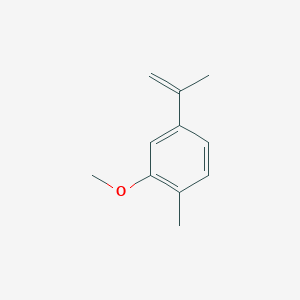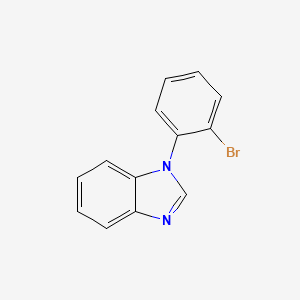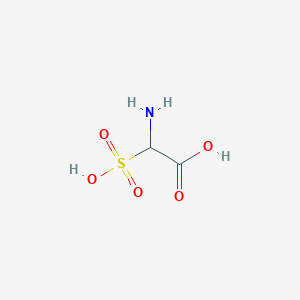![molecular formula C12H17NO2 B14136390 2-[(Benzyl)[(oxiranyl)methyl]amino]ethanol](/img/structure/B14136390.png)
2-[(Benzyl)[(oxiranyl)methyl]amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Benzyl)[(oxiranyl)methyl]amino]ethanol is an organic compound with the molecular formula C12H17NO2. It is a pale yellow oil with a molecular weight of 207.27 g/mol . This compound is primarily used in laboratory settings for research purposes and is not intended for pharmaceutical, cosmetic, or food additive applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyl)[(oxiranyl)methyl]amino]ethanol typically involves the reaction of benzyl chloride with ethanolamine to form 2-(N-benzylamino)ethanol. This intermediate is then reacted with epichlorohydrin under controlled conditions to yield the final product . The reaction conditions include maintaining a temperature range of 70-80°C and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The final product is often purified using distillation or recrystallization techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Benzyl)[(oxiranyl)methyl]amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into simpler alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxiranyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde or benzyl ketone derivatives.
Reduction: Benzyl alcohol or benzylamine derivatives.
Substitution: Various substituted ethanolamines depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(Benzyl)[(oxiranyl)methyl]amino]ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although not used in pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-[(Benzyl)[(oxiranyl)methyl]amino]ethanol involves its interaction with specific molecular targets. The oxiranyl group is reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzylaminoethanol: Similar structure but lacks the oxiranyl group, making it less reactive in certain chemical reactions.
N-Benzyl-N-methylethanolamine: Contains a methyl group instead of the oxiranyl group, altering its chemical properties and reactivity.
Uniqueness
2-[(Benzyl)[(oxiranyl)methyl]amino]ethanol is unique due to the presence of the oxiranyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research in various scientific fields .
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
2-[benzyl(oxiran-2-ylmethyl)amino]ethanol |
InChI |
InChI=1S/C12H17NO2/c14-7-6-13(9-12-10-15-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 |
Clé InChI |
JMSXDKVGNSJVQG-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CN(CCO)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl-2-hydroxy-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14136308.png)
![2-(6-Benzyl-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)acetic acid](/img/structure/B14136320.png)
![2-[(Hydroxymethyl)carbamoyl]benzoic acid](/img/structure/B14136321.png)
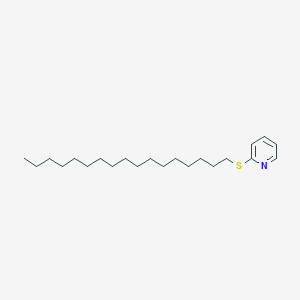
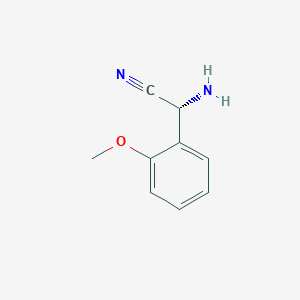
![5-Methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14136340.png)

